molecular formula C20H26N4O3S B2552583 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 899952-66-0

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2552583
CAS No.: 899952-66-0
M. Wt: 402.51
InChI Key: MEZOTESSHZHKGT-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science. This compound, in particular, features a unique structure that combines a thieno[3,4-c]pyrazole core with a methoxyphenyl ethyl ethanediamide moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves a multi-step process:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclocondensation of a suitable thieno precursor with hydrazine or its derivatives under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxyphenyl Ethyl Ethanediamide Moiety: This step involves the coupling of the thieno[3,4-c]pyrazole core with the methoxyphenyl ethyl ethanediamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives and other oxidized products.

    Reduction: Amino derivatives and reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.

    Agrochemistry: The compound is studied for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to reduced inflammation or cancer cell proliferation.

    Biology: The compound may bind to specific proteins or nucleic acids, altering their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide: Similar core structure but different substituents.

    tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,4-c]pyrazol-5-yl)propanoate: Similar thieno[3,4-c]pyrazole core with different functional groups.

Uniqueness

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties. Its methoxyphenyl ethyl ethanediamide moiety, in particular, provides unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-20(2,3)24-17(15-11-28-12-16(15)23-24)22-19(26)18(25)21-10-9-13-5-7-14(27-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZOTESSHZHKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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